[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide
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Overview
Description
BC 11 hydrobromide is a selective inhibitor of the transmembrane protease serine 2 (TMPRSS2) and urokinase-type plasminogen activator (uPA). It has shown potential in research related to viral infections, particularly severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
BC 11 hydrobromide can be synthesized through a series of chemical reactions involving carbamimidothioic acid and (4-boronophenyl)methyl ester. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a high level of purity .
Industrial Production Methods
Industrial production of BC 11 hydrobromide involves large-scale synthesis using similar chemical routes as in laboratory settings. The process includes rigorous quality control measures to ensure the compound’s purity and stability. The compound is typically stored at low temperatures to maintain its efficacy .
Chemical Reactions Analysis
Types of Reactions
BC 11 hydrobromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of BC 11 hydrobromide, while reduction may produce reduced derivatives .
Scientific Research Applications
BC 11 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating viral infections and cancer. .
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery.
Mechanism of Action
BC 11 hydrobromide exerts its effects by inhibiting the activity of TMPRSS2 and uPA. TMPRSS2 is a key host cellular factor for viral entry, particularly for SARS-CoV-2, while uPA is involved in the degradation of the extracellular matrix and cell migration. By inhibiting these enzymes, BC 11 hydrobromide can impede viral entry and exhibit cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Camostat: Another TMPRSS2 inhibitor used in research related to SARS-CoV-2.
Nafamostat: A potent TMPRSS2 inhibitor with a short plasma half-life.
Uniqueness
BC 11 hydrobromide is unique due to its dual inhibition of TMPRSS2 and uPA, making it a versatile compound in both viral and cancer research. Its boronic acid warhead contributes to its selectivity and potency .
Properties
IUPAC Name |
[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAMOVHIRQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BBrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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